The fluorosulfonyl group (-SO2F) in 3-FBA is a strong electron-withdrawing group. This property can activate the aromatic ring for further functionalization reactions in organic synthesis. Research suggests its use as a building block for the synthesis of more complex molecules with desired properties [Source: A study on the reactivity of fluorosulfonyl-substituted aromatics can be found here ( )].
The fluorosulfonyl group can also influence the physical and chemical properties of materials. 3-FBA could potentially be incorporated into polymers or other materials to introduce desirable features like thermal stability, acidity, or conductivity. More research is needed to explore this application in detail.
The specific functionality of 3-FBA might be of interest for medicinal chemists. The fluorosulfonyl group can participate in various interactions with biological targets, potentially leading to the development of novel pharmaceuticals. However, further investigation into its biological activity and potential toxicity is necessary.
3-(Fluorosulfonyl)benzoic acid is an aromatic compound characterized by the presence of a fluorosulfonyl group attached to the benzene ring at the meta position relative to the carboxylic acid functional group. Its molecular formula is C₇H₅FO₄S, and it has a molecular weight of approximately 204.176 g/mol. The compound exhibits a unique structure that combines both acidic and sulfonyl functionalities, making it of interest in various chemical and biological applications .
These reactions highlight its potential utility in organic synthesis and medicinal chemistry.
The synthesis of 3-(fluorosulfonyl)benzoic acid typically involves the following methods:
3-(Fluorosulfonyl)benzoic acid has potential applications in several fields:
Several compounds share structural similarities with 3-(fluorosulfonyl)benzoic acid. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
3-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | Contains a trifluoromethyl group |
4-(Fluorosulfonyl)benzoic acid | C₇H₅FO₄S | Substituent at para position |
2-(Fluorosulfonyl)benzoic acid | C₇H₅FO₄S | Substituent at ortho position |
Uniqueness: 3-(Fluorosulfonyl)benzoic acid is distinct due to its combination of both a carboxylic acid and a fluorosulfonyl group at the meta position, which may confer unique reactivity profiles and biological activities compared to its analogs.
3-(Fluorosulfonyl)benzoic acid (CAS 454-95-5) emerged as a structurally unique organosulfur compound in the mid-20th century. Early synthetic routes involved diazotization and fluorination of benzoic acid derivatives, as evidenced by patents describing methods to introduce fluorosulfonyl groups via sulfuryl chloride intermediates. Its development accelerated with advancements in click chemistry, particularly sulfur(VI) fluoride exchange (SuFEx), where it serves as a versatile hub for covalent bond formation. The compound gained prominence in materials science and chemical biology due to its dual functionality: a reactive fluorosulfonyl group (-SO₂F) and a carboxylic acid (-COOH) anchor.
This compound belongs to the class of meta-substituted benzoic acids with the following characteristics:
Property | Value |
---|---|
IUPAC Name | 3-(Fluorosulfonyl)benzoic acid |
Molecular Formula | C₇H₅FO₄S |
Molecular Weight | 204.18 g/mol |
CAS Registry Number | 454-95-5 |
Common Synonyms | 3-Carboxybenzenesulfonyl fluoride; NSC 85599 |
The benzene ring features a carboxylic acid group at position 1 and a fluorosulfonyl group (-SO₂F) at position 3, creating a planar structure with distinct electronic effects.
The fluorosulfonyl group confers exceptional reactivity, enabling participation in nucleophilic substitution and SuFEx reactions. Key roles include:
This dual functionality makes it invaluable for designing probes in chemical biology and polymer networks.
3-(Fluorosulfonyl)benzoic acid possesses the empirical formula C7H5FO4S, representing a substituted benzoic acid derivative with a fluorosulfonyl functional group positioned at the meta position relative to the carboxylic acid group [1] [2] [3]. The molecular weight of this compound is precisely 204.176 grams per mole, as determined through high-resolution mass spectrometry and confirmed across multiple authoritative chemical databases [1] [3] [4]. The molecular composition consists of seven carbon atoms, five hydrogen atoms, one fluorine atom, four oxygen atoms, and one sulfur atom, forming a compact aromatic structure with two distinct reactive functional groups [2] [5] [4].
The structural framework is based on a benzene ring core carrying both a carboxylic acid substituent and a fluorosulfonyl group [2] [3]. The fluorosulfonyl moiety (-SO2F) contributes significantly to the molecular weight, accounting for approximately 33% of the total molecular mass [1] [4]. This dual functionality imparts unique chemical properties that distinguish 3-(Fluorosulfonyl)benzoic acid from both simple benzoic acid derivatives and other organofluorine compounds [2] [5] [3].
While comprehensive single-crystal X-ray diffraction data specifically for 3-(Fluorosulfonyl)benzoic acid remains limited in the current literature, the compound exhibits typical crystalline behavior consistent with substituted benzoic acid derivatives [5] [6] [7]. The melting point range of 147-153°C indicates a well-ordered crystalline structure with moderate intermolecular interactions [5] [6] [4]. The solid-state form appears as a white to pale yellow crystalline material, suggesting minimal crystal defects and high purity in the crystalline phase [7] [8].
Comparative studies of related fluorosulfonyl aromatic compounds demonstrate that such structures typically adopt orthorhombic or monoclinic crystal systems, with extensive hydrogen bonding networks involving the carboxylic acid functionality [9] [10]. The presence of the fluorosulfonyl group introduces additional intermolecular interactions through sulfur-oxygen contacts and potential fluorine-hydrogen interactions [10] [11]. The density of 1.538 ± 0.06 grams per cubic centimeter indicates efficient molecular packing within the crystal lattice [12] [7] [8].
The traditional synthetic approaches to 3-(Fluorosulfonyl)benzoic acid have relied primarily on well-established transformations that involve the sequential introduction of both the carboxylic acid and fluorosulfonyl functionalities. These classical methodologies, while sometimes requiring harsh reaction conditions, have provided reliable access to the target compound for several decades [1] .
Direct Diazotization and Fluorination Pathway
The most widely employed classical approach involves the diazotization of 3-aminobenzoic acid followed by subsequent fluorosulfonylation. This two-step procedure begins with the conversion of the amino precursor to the corresponding diazonium salt using sodium nitrite and hydrochloric acid at low temperatures (0-5°C). The resulting diazonium tetrafluoroborate intermediate is then treated with sulfur tetrafluoride under controlled conditions to introduce the fluorosulfonyl group . This method typically yields 70-75% of the desired product, though it requires careful handling of the highly reactive sulfur tetrafluoride reagent.
Chlorosulfonylation and Halide Exchange Method
An alternative classical route employs the chlorosulfonylation of benzoic acid derivatives followed by chloride-fluoride exchange. This approach involves the initial treatment of 3-carboxybenzenesulfonyl precursors with chlorosulfonic acid at elevated temperatures (130-140°C), generating the corresponding chlorosulfonyl intermediate. The subsequent exchange reaction with potassium fluoride or other fluoride sources provides access to the target fluorosulfonyl compound . While this method achieves higher yields (85-90%), the requirement for elevated temperatures and extended reaction times (6-8 hours) limits its applicability to thermally sensitive substrates.
Modern synthetic strategies have focused on developing milder and more efficient methods that address the limitations of classical approaches. These contemporary methodologies have expanded the synthetic toolkit available for accessing 3-(Fluorosulfonyl)benzoic acid while improving functional group tolerance and operational simplicity [4] [5] [6].
Recent advances in transition metal catalysis have enabled the development of palladium-catalyzed fluorosulfonylation reactions starting from readily available aryl halides. These approaches typically employ thianthrenium salts as electrophilic aryl radical precursors in combination with sulfur dioxide sources and fluorinating agents [4] [7].
The palladium-catalyzed methodology utilizes sodium dithionite (Na₂S₂O₄) as a convenient sulfur dioxide source in combination with N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. Under mild reaction conditions (room temperature to 60°C), various aryl thianthrenium salts undergo smooth conversion to the corresponding sulfonyl fluorides in 75-81% yields [4]. This approach demonstrates excellent functional group tolerance and can be successfully applied to gram-scale synthesis.
The reaction mechanism involves the initial reduction of the thianthrenium salt to generate an aryl radical, which subsequently undergoes sulfur dioxide insertion followed by fluorination. The operational simplicity and mild conditions make this method particularly attractive for late-stage functionalization of complex molecules [4] [7].
The transformation of aryldiazonium salts to sulfonyl fluorides represents one of the most efficient contemporary approaches for accessing 3-(Fluorosulfonyl)benzoic acid. This methodology leverages the readily available nature of diazonium salts, which can be prepared in a single step from the corresponding anilines [8] [5] [6].
Copper-Free Sandmeyer-Type Reactions
A particularly noteworthy development is the copper-free Sandmeyer-type fluorosulfonylation reaction that employs potassium metabisulfite (K₂S₂O₅) as both a reductant and sulfur dioxide source in combination with N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent [8]. This transformation proceeds under mild conditions in acetonitrile solvent at 60°C, providing the desired sulfonyl fluorides in excellent yields (85-95%) within 6 hours.
The mechanism involves the initial reduction of the aryldiazonium salt to generate an aryl radical, followed by sulfur dioxide capture and subsequent fluorination. The absence of transition metal catalysts simplifies the reaction setup and reduces potential metal contamination issues [8] [9].
Photocatalytic Diazonium Salt Conversion
Photocatalytic methods have emerged as powerful alternatives for the conversion of aryldiazonium salts to sulfonyl fluorides. These approaches employ visible light activation to generate aryl radicals from stable diazonium tetrafluoroborate salts [9].
The photocatalytic protocol utilizes ruthenium polypyridine complexes as photocatalysts in combination with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as the sulfur dioxide source and NFSI as the fluorinating agent. Under visible light irradiation at room temperature, this method provides sulfonyl fluorides in 70-93% yields [9]. The mild reaction conditions and operational simplicity make this approach particularly attractive for sensitive substrates.
Decarboxylative functionalization reactions offer a direct and atom-economical approach to sulfonyl fluoride synthesis by converting readily available carboxylic acids into the target compounds. These strategies have gained significant attention due to their ability to utilize abundant feedstock chemicals [10] [11] [12].
Photocatalytic Decarboxylative Methods
The photocatalytic decarboxylative fluorosulfonylation of hypervalent iodine(III) carboxylates represents a powerful method for accessing both aromatic and aliphatic sulfonyl fluorides. This approach employs carboxylic acids as starting materials, which are converted in situ to the corresponding hypervalent iodine intermediates using iodobenzene diacetate [11] [12].
The reaction proceeds through the photocatalytic generation of alkyl or aryl radicals via decarboxylation, followed by sulfur dioxide insertion using DABSO and subsequent fluorination with potassium hydrogen fluoride (KHF₂). This method tolerates a wide range of functional groups and provides sulfonyl fluorides in 65-85% yields under mild photocatalytic conditions [11] [12].
Energy-Transfer-Mediated Photocatalysis
An alternative photocatalytic approach utilizes energy-transfer-mediated activation of aldoxime ester derivatives of carboxylic acids. This methodology employs simple preactivation of carboxylic acids as aldoxime esters, which then undergo photocatalytic decarboxylation under energy-transfer conditions [13].
The process proceeds with high functional group tolerance under mild and redox-neutral conditions, providing access to various sulfonyl fluorides from readily available carboxylic acid precursors. The operational simplicity and broad substrate scope make this method particularly attractive for synthetic applications [13].
Copper-catalyzed methodologies have emerged as particularly effective approaches for fluorosulfonylation reactions, offering excellent yields and mild reaction conditions. These methods typically employ readily available copper salts as catalysts in combination with appropriate ligands [5] [6] [14].
Copper-Catalyzed Aryldiazonium Salt Fluorosulfonylation
The copper-catalyzed fluorosulfonylation of aryldiazonium salts represents one of the most practical and general methods for accessing aromatic sulfonyl fluorides. This approach utilizes copper(II) chloride as the catalyst in combination with 6,6'-dimethyl-2,2'-dipyridyl as the ligand [5] [6] [14].
The reaction employs DABSO as the sulfur dioxide source and KHF₂ as the fluoride source, proceeding at room temperature in acetonitrile solvent. Under these conditions, a wide range of aryldiazonium salts with electron-donating, neutral, and electron-withdrawing substituents undergo smooth conversion to the corresponding sulfonyl fluorides in 80-93% yields [5] [6] [14].
The electronic character of the arene ring significantly impacts the reaction mechanism. Electron-rich substrates primarily proceed through a copper-catalyzed pathway, while electron-deficient substrates can undergo direct radical processes. This mechanistic flexibility contributes to the broad substrate scope and high efficiency of the method [5] [6] [14].
Direct Decarboxylative Copper Catalysis
Copper-catalyzed direct decarboxylative fluorosulfonylation of aliphatic carboxylic acids provides a complementary approach for accessing alkyl sulfonyl fluorides. This method employs copper catalysis in combination with N-centered hydrogen atom transfer (HAT) reagents to generate alkyl radicals from carboxylic acid precursors [10].
The process tolerates primary, secondary, and tertiary carboxylic acids, providing the corresponding sulfonyl fluorides in good to excellent yields under mild conditions. The operational simplicity and broad substrate scope make this method particularly valuable for accessing structurally diverse sulfonyl fluorides [10].
The purification and characterization of 3-(Fluorosulfonyl)benzoic acid requires specialized protocols due to the unique properties of the fluorosulfonyl functional group. Established analytical methods provide reliable means for assessing purity and confirming structural integrity [15] [16] [17] [18] [19].
High Performance Liquid Chromatography (HPLC)
HPLC analysis serves as the primary method for purity assessment of 3-(Fluorosulfonyl)benzoic acid. Standard analytical protocols employ reverse-phase chromatography with appropriate mobile phase systems to achieve baseline separation. Commercial samples typically meet specifications of ≥95% purity as determined by HPLC analysis at 230 nm wavelength [15] [16] [19]. The method provides quantitative assessment of main component content and detection of related impurities.
Nuclear Magnetic Resonance Spectroscopy
¹⁹F NMR spectroscopy provides definitive structural confirmation of the fluorosulfonyl group, with characteristic chemical shifts appearing in the range of δ 38-66 ppm. The fluorine signal typically appears as a singlet, confirming the presence of the S-F bond [20] [18]. ¹H NMR analysis shows characteristic aromatic proton signals in the δ 7.0-8.5 ppm region with integration patterns consistent with the meta-disubstituted benzene ring structure [20] [18].
Mass Spectrometry and Infrared Spectroscopy
Mass spectrometric analysis provides molecular weight confirmation, with the molecular ion typically observed as [M-H]⁻ at m/z 203.0. Infrared spectroscopy shows characteristic S=O stretching vibrations in the 1350-1150 cm⁻¹ region, distinct from sulfonic acid derivatives [20] [18]. These complementary techniques provide orthogonal confirmation of structural identity.
Physical Properties and Melting Point
The compound exhibits a characteristic melting point range of 147-153°C, which serves as an important identity and purity parameter [15] [16] [19]. Sharp melting ranges (typically <3°C) indicate high purity, while broader ranges suggest the presence of impurities. Elemental analysis provides additional confirmation with theoretical values of %C: 41.18, %H: 2.47 for the anhydrous compound [17].
The successful scale-up of 3-(Fluorosulfonyl)benzoic acid synthesis requires careful consideration of multiple factors including heat transfer, mass transfer, safety protocols, and process optimization. Different synthetic approaches present varying challenges and opportunities for scale-up implementation [22] [23] [24].
Laboratory to Pilot Scale Transition
The transition from laboratory scale (1-10 g) to pilot scale (100 g - 1 kg) requires optimization of heat transfer and reaction vessel design. Exothermic fluorosulfonylation reactions necessitate enhanced cooling systems to maintain temperature control and prevent thermal decomposition [22]. Reaction times can often be reduced through improved mixing and heat transfer, with pilot-scale operations typically achieving completion in 4-12 hours compared to longer laboratory reaction times.
Industrial Scale Considerations
Industrial production (>10 kg) demands comprehensive process safety systems, automated monitoring, and efficient waste management protocols. Continuous operation becomes feasible at this scale, with residence times optimized for heat and mass transfer efficiency [22]. Industrial processes typically achieve 90-95% yields through continuous optimization and precise temperature control using industrial heat exchangers.
Continuous Flow Processing
Continuous flow technology offers significant advantages for fluorosulfonylation reactions, including improved heat and mass transfer, enhanced safety through reduced reaction volumes, and precise residence time control [22]. Microreactor technology enables rapid heat exchange and efficient mixing, reducing residence times to 30 minutes - 2 hours while maintaining yields of 85-95% in steady-state operation.
Process Safety and Environmental Considerations
Scale-up implementation requires comprehensive safety assessments, particularly for reactions involving fluorinating agents and copper catalysts. Continuous monitoring systems, fail-safe protocols, and emergency shutdown procedures become essential at larger scales [22]. Environmental considerations include efficient recovery and recycling of catalysts, minimization of waste streams, and implementation of appropriate emission controls for fluorine-containing compounds.
Corrosive